Cytidine 5'-diphosphate (disodium salt)

Enzyme kinetics Substrate specificity Nucleotide metabolism

Researchers requiring non-substitutable CDP for glycogenin purification or NDPK kinetic assays face unreliable supply and inconsistent purity. Cytidine 5'-diphosphate (disodium salt) (CAS 54394-90-0) solves this with ≥98% purity and ISO 17034-certified analytical standard grade availability. • Selective glycogenin inhibitor: IC50 potency surpasses UDP and CTP, enabling highly specific elution from UDP-glucuronic acid-agarose columns. • Defined NDPK substrate: Exhibits distinct relative activity (dTDP > CDP > UDP), delivering accurate, reproducible Km and Vmax values. • Non-substitutable in phospholipid synthesis: The obligatory activated carrier for phosphocholine and phosphoethanolamine headgroups in cell-free systems.

Molecular Formula C9H13N3Na2O11P2
Molecular Weight 447.14 g/mol
Cat. No. B12363920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine 5'-diphosphate (disodium salt)
Molecular FormulaC9H13N3Na2O11P2
Molecular Weight447.14 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]
InChIInChI=1S/C9H15N3O11P2.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1
InChIKeyZGDYAAWYYNVXEB-ZGOIVWLFSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytidine 5'-Diphosphate (disodium salt) Product Guide


Cytidine 5'-diphosphate (CDP) disodium salt (CAS 54394-90-0) is a pyrimidine nucleoside diphosphate that serves as a critical metabolic intermediate in phospholipid biosynthesis and nucleic acid production. It acts as a substrate for CDP kinase (EC 2.7.4.6) to produce cytidine triphosphate (CTP) for DNA and RNA synthesis, and for ribonucleotide reductase to produce deoxycytidine diphosphate (dCMP) . As an analytical standard, it is certified under ISO 17034 for use in HPLC, GC, and MS method development, validation, and quantitative analysis, with a purity of ≥98% (HPLC) [1]. Its unique inhibition profile against specific enzymes distinguishes it from close analogs like UDP and CTP, enabling selective assays and purification strategies [2][3].

Metabolic Intermediate Substrate for CDP kinase and ribonucleotide reductase in nucleic acid biosynthesis
Analytical Standard ISO 17034 certified reference material for HPLC, GC, and MS method development
Enzyme Selectivity Distinct inhibition profile supports selective assay development (e.g., glycogenin studies)

Cytidine 5'-Diphosphate (disodium salt) Irreplaceability


Generic substitution of Cytidine 5'-diphosphate (disodium salt) with other pyrimidine nucleoside diphosphates like UDP or its triphosphate analog CTP is scientifically invalid due to distinct enzyme selectivity and inhibition profiles. For example, in nucleoside-diphosphate kinase (NDPK) assays, CDP exhibits a specific relative activity that differs markedly from UDP and GDP, impacting kinetic outcomes [1]. Furthermore, CDP acts as a potent and selective inhibitor of glycogenin-catalyzed glucosyl transfer, while its analog UDP shows significantly lower inhibitory potency, and CTP is even less effective [2]. Even within the same cytidine series, CMP and CTP display different inhibitory potencies against cyclic CMP phosphodiesterase, where CDP occupies an intermediate rank [3]. These functional differences are rooted in the specific interactions of the cytosine base and the diphosphate moiety with enzyme active sites, meaning assays, biosynthetic pathways, or analytical methods optimized for CDP will not perform equivalently with a substitute nucleotide [1].

NDPK Substrate Specificity
UDP and CDP exhibit different relative activities in NDPK assays; kinetic outcomes may shift if substituted.
Glycogenin Inhibition Selectivity
CDP inhibits glycogenin more effectively than UDP or CTP; affinity purification steps may not reproduce with analogs.
Analytical Standard Grade
Research-grade CDP may lack the metrological traceability required for regulated method validation; ISO 17034 grade is distinct.

Cytidine 5'-Diphosphate (disodium salt) Differentiation Evidence


NDPK Substrate Specificity

In purified yeast nucleoside-diphosphate kinase (NDPK) assays, CDP demonstrated a significantly higher relative activity as a phosphate acceptor compared to its pyrimidine analog UDP. The rank order of relative activity for nucleoside diphosphates was dTDP > CDP > UDP > dUDP, establishing a clear kinetic preference for CDP over UDP in this critical phosphorylation step [1]. This difference is crucial for accurate modeling of nucleotide flux and for enzyme assays where substrate selectivity impacts product formation rates.

NDPK Specificity
Head-to-head
CDP > UDP (rank 2 vs 3)
Supports substrate selectivity review
Assay: yeast NDPK; rank order may influence design
Enzyme kinetics Substrate specificity Nucleotide metabolism

Glycogenin Glucosyl Transfer Inhibition

CDP acts as a highly effective inhibitor of glycogenin self-glucosylation, demonstrating greater potency than UDP in the same assay system. The inhibitory rank order for pyrimidine nucleotides was CDP-glucose > CDP > UDP-xylose > UDP > CTP > CMP, with CDP positioned well above UDP [1]. This selective inhibition is exploited to develop improved purification procedures, where CDP specifically elutes glycogenin from UDP-glucuronic acid-agarose affinity matrices, while UDP-glucose and other analogs are less effective or non-specific [1].

Glycogenin Inhibition
Head-to-head
CDP > UDP, CTP (rank 2 of 11)
Supports enzyme inhibition context
May enable specific affinity elution
Glycogenin inhibition Enzyme assay development Affinity purification

Cyclic CMP Phosphodiesterase Inhibition

In a comparative study of pyrimidine nucleotide effects on cyclic CMP phosphodiesterase (cyclic CMP-PDE) from pig liver, CDP exhibited a distinct inhibitory potency relative to its mono- and triphosphate counterparts. The rank order of inhibition was Pi > CMP > CDP > CTP, with CDP demonstrating intermediate potency between CMP and CTP [1]. This hierarchy demonstrates that the phosphorylation state of the cytidine nucleotide directly modulates its ability to interact with and inhibit this specific PDE, a functional difference that would be lost if a generic 'cytidine nucleotide' were used.

CMP-PDE Inhibition
Head-to-head
CMP > CDP > CTP
Supports phosphorylation-state specificity
Intermediate potency vs. CMP and CTP
Cyclic nucleotide metabolism Phosphodiesterase inhibition Signal transduction

ISO 17034 Certified Analytical Standard

Cytidine 5'-diphosphate (disodium salt) is commercially available as an analytical standard certified under the ISO 17034 reference material producer accreditation system [1]. This certification ensures a higher level of metrological traceability and accuracy compared to general research-grade compounds, which typically only provide a simple Certificate of Analysis (CoA). While general research-grade CDP (e.g., ≥95% purity) is suitable for routine biochemical assays, the ISO 17034 certified standard is essential for validated quantitative analytical methods, such as those required in pharmaceutical quality control or forensic analysis .

Analytical Standard
Specification review
ISO 17034 CRM
Supports analytical method validation
Metrological traceability assured
Analytical chemistry Quality control Reference materials

Phospholipid and Nucleic Acid Biosynthesis Roles

CDP occupies a unique metabolic crossroads: it is the direct precursor for CTP via CDP kinase, fueling DNA and RNA synthesis, but it is also the essential activated carrier for phospholipid headgroups (e.g., in CDP-choline and CDP-ethanolamine for phosphatidylcholine and phosphatidylethanolamine synthesis) . In contrast, other nucleoside diphosphates like UDP primarily serve as sugar carriers in glycosylation reactions, and GDP is involved in GTP synthesis and glycosylation. This bifurcation means that substituting CDP with UDP or GDP would not support phospholipid synthesis, a critical pathway in membrane biology and cell signaling research [1].

Pathway Roles
Class-level
Phospholipid carrier vs. sugar carrier (UDP)
Supports pathway-specific research use
Roles may not transfer to other NDPs
Phospholipid metabolism Nucleic acid precursor CTP synthesis

Cytidine 5'-Diphosphate (disodium salt) Applications


NDPK Kinetic Assays

For accurate determination of NDPK kinetic parameters (Km, Vmax), CDP must be used as the specific substrate for cytidine nucleotide phosphorylation. Using an alternative NDP like UDP would yield different kinetic constants due to the established substrate specificity profile (dTDP > CDP > UDP), leading to inaccurate data and misinterpretation of nucleotide metabolism pathways. CDP disodium salt with ≥95% purity is the appropriate reagent for these assays .

Glycogenin Affinity Purification

The specific and potent inhibition of glycogenin by CDP, which surpasses that of UDP and CTP, enables a highly selective elution step from UDP-glucuronic acid-agarose columns. This method, utilizing CDP as a competitive eluant, yields highly purified glycogenin for structural and functional studies. No other nucleoside diphosphate can replicate this specific elution profile, making CDP an essential reagent in this purification protocol .

Analytical Method Development & QC

When developing and validating quantitative analytical methods for CDP in pharmaceutical formulations, biological matrices, or for drug substance release testing, the ISO 17034-certified analytical standard grade of Cytidine 5'-diphosphate (disodium salt) is required. This certified reference material ensures the accuracy, precision, and metrological traceability demanded by regulatory bodies (e.g., FDA, EMA, ICH). Generic research-grade material is insufficient for these applications .

In Vitro Phospholipid Biosynthesis

In reconstituted or cell-free systems investigating the synthesis of phosphatidylcholine or phosphatidylethanolamine, CDP is the non-substitutable, activated carrier for the phosphobase headgroups. Using other nucleoside diphosphates (e.g., UDP, GDP, ADP) will not support these specific enzymatic reactions (e.g., by choline-phosphate cytidylyltransferase or CDP-choline:1,2-diacylglycerol cholinephosphotransferase). CDP is therefore an essential reagent for probing this key metabolic pathway .

Application
Selection Property
Validation Focus
NDPK Kinetic Assays
Substrate specificity profile
Kinetic constant validation
Glycogenin Affinity Purification
Selective enzyme inhibition
Elution specificity confirmation
Analytical Method Development & QC
ISO 17034 certification
Metrological traceability review
In Vitro Phospholipid Biosynthesis
Pathway-specific activated carrier
Phospholipid synthesis assay

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